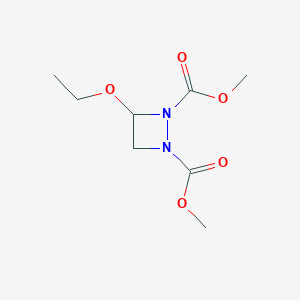
Dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate is a chemical compound with the molecular formula C8H12N2O5 It belongs to the class of diazetidines, which are four-membered ring compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate typically involves the reaction of ethyl diazoacetate with dimethyl acetylenedicarboxylate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as rhodium or copper complexes, which facilitates the formation of the diazetidine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and efficient production. The purification of the compound is achieved through techniques such as crystallization and chromatography to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Dimethyl acetylenedicarboxylate: A related compound with similar electrophilic properties, used in cycloaddition reactions.
Dimethyl 1,2-diazacyclobutane-1,2-dicarboxylate: Another diazetidine derivative with comparable reactivity and applications
Uniqueness: Dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate is unique due to its ethoxy substituent, which imparts distinct chemical properties and reactivity compared to other diazetidine derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and research .
Eigenschaften
CAS-Nummer |
23358-07-8 |
|---|---|
Molekularformel |
C8H14N2O5 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
dimethyl 3-ethoxydiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C8H14N2O5/c1-4-15-6-5-9(7(11)13-2)10(6)8(12)14-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
VWWAEIKJUQNOFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CN(N1C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


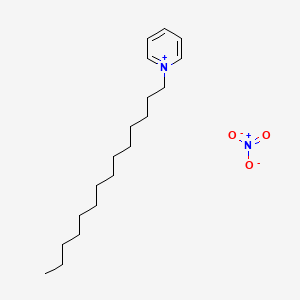
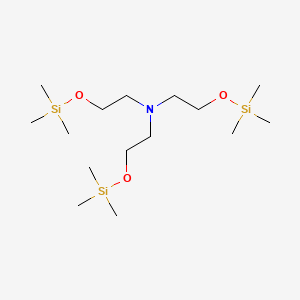


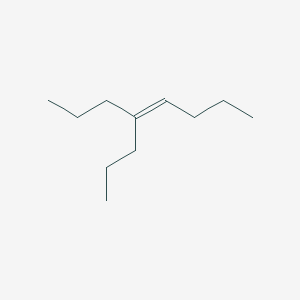
![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
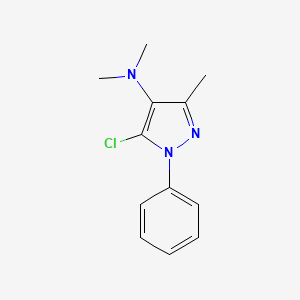


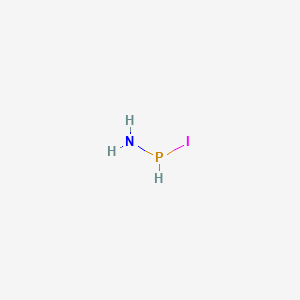


![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
